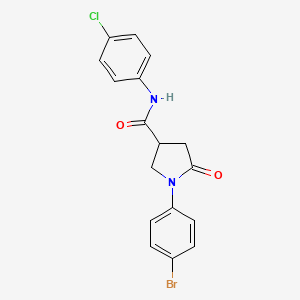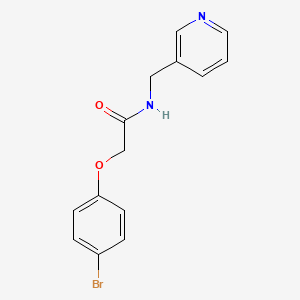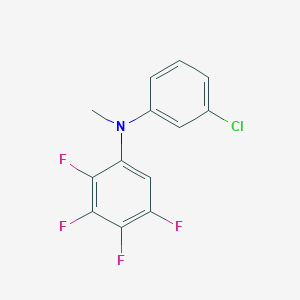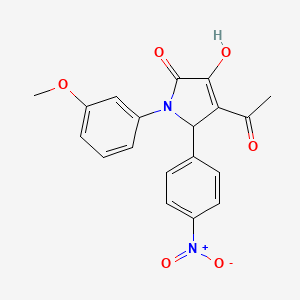
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrrolidinecarboxamides and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide may exert its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have low toxicity in animal models. However, there are also limitations to using 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in humans, which may limit its potential clinical applications.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its pharmacological properties. Another direction is to explore its potential clinical applications, such as in the treatment of inflammation and cancer. Furthermore, the development of new derivatives of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide may lead to compounds with improved pharmacological properties. Overall, the study of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to contribute to the development of new therapies for various diseases.
Synthesis Methods
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base, followed by reaction with pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl isocyanate in the presence of a base, followed by reaction with pyrrolidine-2,5-dione. These methods have been reported to yield 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide with high purity and yield.
Scientific Research Applications
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antinociceptive, anti-inflammatory, and antitumor activities in animal models. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Furthermore, 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-12-1-7-15(8-2-12)21-10-11(9-16(21)22)17(23)20-14-5-3-13(19)4-6-14/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKIFAPHJCLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)

![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)

![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
